AIF exhibits anti-inflammatory and antioxidant properties, which might contribute to its potential health benefits:
While preliminary research suggests various potential applications of AIF, further investigation is necessary:
Alpinumisoflavone is a natural prenylated isoflavonoid derived from plants, predominantly found in species such as Maclura tricuspidata. Its chemical structure is characterized by a unique pyranoisoflavone framework, specifically identified as 5-hydroxy-7-(p-hydroxyphenyl)-2,2-dimethyl-2H-6H-benzo-[1,2-b:5,4-b]dipyran-6-one. This compound exhibits a range of pharmacological properties, including antioxidant, anti-inflammatory, anticancer, and neuroprotective activities, making it a subject of interest in medicinal chemistry and pharmacology .
Alpinumisoflavone exhibits significant biological activities:
Alpinumisoflavone has potential applications in various fields:
Research indicates that alpinumisoflavone interacts with several biological pathways:
Alpinumisoflavone shares structural similarities with other isoflavonoids but possesses unique features due to its prenylated structure. Here are some comparable compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
Genistein | Isoflavonoid | Non-prenylated; known for estrogenic activity |
Daidzein | Isoflavonoid | Non-prenylated; primarily studied for hormonal effects |
4'-O-methylalpinumisoflavone | Isoflavonoid derivative | Methylated at C-4'; different biological activities |
Biochanin A | Isoflavonoid | Methylated form of genistein; exhibits different pharmacological profiles |
Alpinumisoflavone's unique prenylation enhances its bioactivity compared to these similar compounds, making it particularly effective in therapeutic applications .
Alpinumisoflavone possesses the molecular formula C₂₀H₁₆O₅ and represents a distinctive prenylated isoflavonoid compound [1] [3] [4]. The systematic name of this compound is 5-hydroxy-7-(4-hydroxyphenyl)-2,2-dimethyl-2H,6H-benzo[1,2-b:5,4-b′]dipyran-6-one [1] [7]. The molecular structure is characterized by a tricyclic fused ring system consisting of a benzopyrone core with an attached 2,2-dimethylpyrano ring and a para-hydroxyphenyl substituent [7].
The compound exhibits a unique structural framework where the isoflavone backbone is modified by prenylation at ring A, specifically forming a 2,2-dimethylpyrano ring through cyclization [15] [17]. This prenylated structure distinguishes alpinumisoflavone from non-prenylated isoflavonoids such as genistein and daidzein . The molecular architecture includes hydroxyl groups positioned at C-5 and C-4′, which contribute significantly to the compound's chemical reactivity and biological properties [15] [16].
The three-dimensional conformation reveals that the benzopyrone ring fragment maintains planarity, while the outer six-membered pyran ring adopts a half-chair conformation [7]. The dihedral angle between the mean plane of the benzopyrone system and the benzene ring measures 54.29 degrees, indicating a significant out-of-plane twist that influences molecular interactions [7].
The physicochemical characteristics of alpinumisoflavone have been extensively documented through various analytical studies. The compound exhibits a molecular weight of 336.3-336.34 g/mol with an exact mass of 336.099774 g/mol [1] [3] [28]. The CAS registry number is 34086-50-5, and the UNII identifier is 6Q33HOF94Z [1] [4].
Table 1: Physicochemical Properties of Alpinumisoflavone
Property | Value | Source Citation |
---|---|---|
Molecular Formula | C₂₀H₁₆O₅ | [1] [3] [4] |
Molecular Weight (g/mol) | 336.3-336.34 | [1] [3] [4] |
CAS Registry Number | 34086-50-5 | [1] [3] [4] |
UNII | 6Q33HOF94Z | [1] [4] |
Exact Mass (g/mol) | 336.099774 | [3] [28] |
Melting Point (°C) | 213 (from acetonitrile) | [4] [7] |
Boiling Point (°C) | 562.1±50.0 (predicted) | [4] |
Density (g/cm³) | 1.368±0.06 (predicted) | [4] [23] |
pKa (predicted) | 6.28±0.40 | [4] |
Form | Solid (crystalline) | [4] [8] |
Color | Yellow / Off-white to light yellow | [4] [8] |
Solubility in Water (μg/mL) | 0.178±0.121 | [24] |
Storage Temperature (°C) | -20 (powder), -80 (in solvent) | [23] |
The thermal properties indicate a melting point of 213°C when recrystallized from acetonitrile [4] [7]. The predicted boiling point is 562.1±50.0°C, while the predicted density is 1.368±0.06 g/cm³ [4]. The compound demonstrates extremely poor water solubility at 0.178±0.121 μg/mL, confirming its lipophilic nature [24].
Crystallographic analysis reveals that alpinumisoflavone crystallizes in the monoclinic crystal system with space group P2₁/c [7] [25]. The unit cell parameters are a = 13.8333(3) Å, b = 5.92699(17) Å, c = 19.8352(4) Å, with β = 99.6806(7)°, resulting in a unit cell volume of 1603.13(7) ų [7]. Solvated forms of alpinumisoflavone with water, methanol, and ethanol lose their solvent molecules at temperatures of 53°C, 54°C, and 65°C, respectively [25].
The spectroscopic characterization of alpinumisoflavone provides comprehensive structural confirmation through multiple analytical techniques. Nuclear magnetic resonance spectroscopy reveals distinctive patterns characteristic of the prenylated isoflavonoid structure [10] [11] [24].
Table 2: Spectroscopic Data of Alpinumisoflavone
Technique | Key Data | Description | Source Citation |
---|---|---|---|
¹H NMR (MeOH-d₄, 400 MHz) | δ 8.19 (1H, s, H-2), 7.50 (2H, dd, J=8.8,2.0 Hz, H-2′,6′), 6.97 (2H, dd, J=8.8,2.0 Hz, H-3′,5′), 6.81 (1H, d, J=10.0 Hz, H-1″), 6.47 (1H, s, H-8), 5.84 (1H, d, J=10.0 Hz, H-2″), 1.59 (6H, s, H-4″,5″) | Complete proton assignment including dimethylpyrano ring protons | [24] |
¹³C NMR (DMSO-d₆, 22.5 MHz) | δ 174.3, 162.6, 157.4, 153.6, 153.5, 132.1, 128.8, 127.6, 123.5 | Carbonyl and aromatic carbon signals | [12] |
UV (MeOH) λmax (nm) | 226, 282 | Characteristic isoflavone UV absorption maxima | [24] |
ESI-MS (m/z) | 337 [M+H]⁺ | Molecular ion peak confirming molecular weight | [24] |
IR (KBr) ν (cm⁻¹) | 3198 (O-H), 3062 (C-H aromatic), 2925 (C-H aliphatic), 1626 (C=O) | Hydroxyl, aromatic and aliphatic C-H, carbonyl stretches | [12] |
HRESIMS | m/z 337.10704 [M+H]⁺ (calculated: 337.1071) | High-resolution mass confirming molecular formula | [32] |
The proton nuclear magnetic resonance spectrum displays the characteristic C-2 proton of the isoflavone skeleton as a singlet at δ 8.19 [11] [24]. The spectrum also exhibits a pair of doublets with coupling constant J = 8.8 Hz, each integrating for two protons at δ 6.97 and 7.50, corresponding to the H-3′ & H-5′ and H-2′ & H-6′ of the para-disubstituted aromatic nucleus [11]. The 2,2-dimethylpyrano ring system is evidenced by signals at δ 1.59 representing the geminal methyl groups [11] [24].
Ultraviolet spectroscopy in methanol reveals absorption maxima at 226 and 282 nm, consistent with the extended conjugation system typical of isoflavonoids [24]. Mass spectrometric analysis confirms the molecular ion peak at m/z 337 [M+H]⁺, supporting the proposed molecular formula [24]. High-resolution electrospray ionization mass spectrometry provides precise mass determination at m/z 337.10704, confirming the molecular composition [32].
Infrared spectroscopy demonstrates characteristic functional group vibrations including hydroxyl stretching at 3198 cm⁻¹, aromatic C-H stretching at 3062 cm⁻¹, aliphatic C-H stretching at 2925 cm⁻¹, and carbonyl stretching at 1626 cm⁻¹ [12]. These spectroscopic data collectively confirm the structural assignment and provide detailed information about the electronic and vibrational properties of alpinumisoflavone [10] [12] [24].
The prenyl group in alpinumisoflavone plays a crucial role in determining the compound's biological activities and pharmacological properties. Prenylated isoflavonoids demonstrate enhanced biological activities compared to their non-prenylated counterparts due to increased lipophilicity and improved membrane affinity [15] [17] [42].
Table 3: Structure-Activity Relationship of Alpinumisoflavone Prenyl Groups
Structural Feature | Biological Effect | Mechanism | Source Citation |
---|---|---|---|
Prenylation at Ring A | Enhanced membrane affinity and bioavailability | Increased lipophilicity facilitates membrane penetration | [15] [17] [42] |
2,2-Dimethylpyrano ring | Increased cytotoxicity and antibacterial activity | Enhanced molecular shape and target binding affinity | [21] [38] [39] |
Hydroxyl groups at C-5 and C-4′ | Antioxidant activity and metal chelation | Hydrogen bonding and radical scavenging capability | [15] [16] |
Ring closure (pyrano vs linear prenyl) | Cyclic prenyl (pyrano) > linear prenyl in bioactivity | Conformational rigidity improves target specificity | [18] [21] [38] |
Position of prenylation | C-6/C-8 prenylation preferred for anti-MRSA activity | Specific binding pocket interactions | [18] [22] [40] |
The 2,2-dimethylpyrano ring system formed through prenylation cyclization significantly enhances the biological activity compared to linear prenyl substituents [18] [21] [38]. Studies demonstrate that compounds with pyranoisoflavone structures exhibit superior cytotoxicity against cancer cell lines compared to their linear prenyl analogs [21] [38]. The conformational rigidity imposed by the cyclic prenyl group improves target specificity and binding affinity [18] [21].
The position of prenylation critically influences antibacterial activity, with C-6 prenylation of isoflavones showing superior anti-methicillin-resistant Staphylococcus aureus activity compared to C-8 prenylation [18] [22] [40]. This positional effect reflects specific binding pocket interactions and optimal molecular geometry for target engagement [18] [40].
Prenylated flavonoids generally exhibit enhanced bioavailability due to increased lipophilicity, which facilitates membrane penetration and cellular uptake [15] [17] [20]. The prenyl side chain increases hydrophobic interactions with biological membranes and proteins, leading to improved pharmacokinetic properties [15] [20]. Studies indicate that prenylation can increase bioactivity by 10-100 fold compared to non-prenylated analogs [15] [17].
The taxonomic distribution of alpinumisoflavone demonstrates a clear preference for specific plant families, with the Leguminosae and Moraceae families serving as the primary repositories of this prenylated isoflavonoid [1] [2]. This distribution pattern aligns with the broader occurrence of prenylated flavonoids, which are predominantly found in these taxonomic groups [1].
Leguminosae Family Dominance: The Leguminosae family, also known as Fabaceae, represents the most significant source of alpinumisoflavone, encompassing multiple genera including Erythrina, Derris, Laburnum, Sophora, and Plathymenia [3] [1] [4]. This family, comprising approximately 690 genera and 18,000 species, demonstrates the widespread distribution potential for prenylated isoflavonoids [5] [6]. The ubiquitous presence of the phenylpropanoid pathway in Leguminosae plants facilitates the biosynthesis of these specialized metabolites [1] [7].
Moraceae Family Significance: The Moraceae family constitutes the second major taxonomic group harboring alpinumisoflavone, with documented occurrences in Cudrania tricuspidata, Maclura tricuspidata, and various Ficus species [3] [1] [8]. The Moraceae family, comprising approximately 48 genera and over 1,100 species, shows a cosmopolitan distribution with particular abundance in tropical and subtropical regions [9].
The genus Erythrina represents one of the most extensively documented sources of alpinumisoflavone within the Leguminosae family [1] [4] [10]. Multiple species have been confirmed to contain this compound:
Erythrina stricta: This medium-sized deciduous tree with deeply cracked cork bark has been identified as a significant source of alpinumisoflavone, isolated from the stem bark through extensive spectroscopic studies [4]. The compound isolation from E. stricta represents one of the well-documented cases of alpinumisoflavone occurrence in South Asian flora.
Erythrina variegata: Research has confirmed the presence of alpinumisoflavone in E. variegata, with the compound demonstrating notable antioxidant activity [11]. The species shows high antioxidant activity with an IC₅₀ value of 8.30 μg/ml for alpinumisoflavone in DPPH assays [11].
Erythrina poeppigiana: Studies have isolated alpinumisoflavone from the wood of E. poeppigiana, with subsequent research demonstrating significant cytotoxic activity against various cancer cell lines [10] [12]. The compound showed IC₅₀ values of 5.63, 7.18, and 18.08 μg/ml against colon cancer, cervical cancer, and hepatoma cancer cells, respectively [10].
Other Erythrina Species: Additional species including E. indica, E. melanacantha, and E. lysistemon have been documented as sources of alpinumisoflavone, contributing to the compound's widespread distribution within this genus [3] [1] [13].
Cudrania tricuspidata (Maclura tricuspidata): This species represents one of the most significant sources of alpinumisoflavone, particularly in the fully mature fruits [1] [14] [8]. Research has demonstrated that C. tricuspidata fruits contain high concentrations of alpinumisoflavone, making it a primary source for compound isolation and study [15] [16] [17].
The mandarin melon berry of C. tricuspidata has been specifically noted for its high alpinumisoflavone content, with this crop being cultivated in East Asia, Europe, and America for both its fruits and timber [1]. The species demonstrates immense medicinal and economic value, partly attributed to its alpinumisoflavone content [1].
Ficus Species: Multiple Ficus species have been documented as sources of alpinumisoflavone:
Ficus nervosa: Alpinumisoflavone has been isolated from the roots of F. nervosa, along with other bioactive compounds [18]. The compound was identified through bioassay-guided fractionation of the active ethyl acetate-soluble layer [18].
Ficus sur: Recent phytochemical investigations of the aerial roots of F. sur have resulted in the identification of alpinumisoflavone among other natural products [19]. This represents a Cameroonian medicinal plant source of the compound [19].
Ficus mucuso: This species has been documented in natural products databases as containing alpinumisoflavone [3] [20].
The concentration of alpinumisoflavone varies significantly among different plant sources, with certain species demonstrating notably higher content levels:
Plant Source | Family | Plant Part | Concentration Level | Geographic Origin |
---|---|---|---|---|
Cudrania tricuspidata | Moraceae | Mature fruits | High content | East Asia |
Maclura tricuspidata | Moraceae | Fruits | High concentration | Korea, China |
Derris eriocarpa | Leguminosae | Stems/whole plant | Major constituent | China |
Erythrina species | Leguminosae | Stem bark | Variable levels | Global |
Ficus species | Moraceae | Various parts | Detected levels | Tropical regions |
Research indicates that maturity stage significantly influences concentration levels. Studies on Maclura tricuspidata fruit have shown that the contents of polyphenolic compounds, including alpinumisoflavone, are higher at immature and premature stages compared to fully mature and overmature stages [21]. However, conflicting data suggests that fully mature fruits of Cudrania tricuspidata contain high levels of the compound [1].
Seasonal and developmental variations also affect alpinumisoflavone concentrations. The biosynthesis of prenylated flavonoids is influenced by environmental factors, plant development stages, and stress conditions [22] [23]. Environmental conditions including temperature, solar radiation, and climatic factors can upregulate and downregulate gene expression involved in flavonoid biosynthesis [24].
Alpinumisoflavone serves multiple crucial ecological functions within its host plants, contributing to plant survival, defense, and environmental adaptation strategies:
Pathogen Resistance: Alpinumisoflavone functions as a secondary metabolite involved in plant defense against pathogens and herbivores [25] [26]. Prenylated flavonoids, including alpinumisoflavone, demonstrate enhanced biological activities compared to their non-prenylated counterparts, making them more effective defensive compounds [1] [2].
The compound's antimicrobial properties contribute to plant protection against bacterial, fungal, and viral pathogens [1]. Research has demonstrated that alpinumisoflavone exhibits significant antimicrobial activity against various pathogenic organisms, including Staphylococcus aureus, Escherichia coli, and Candida albicans [1].
Herbivore Deterrence: The bitter taste and potential toxicity of alpinumisoflavone may serve as deterrents against herbivorous insects and animals, protecting plant tissues from consumption damage [26]. This function is particularly important for the survival of young shoots and developing fruits.
Oxidative Stress Management: Alpinumisoflavone contributes to plant antioxidant defense systems, helping plants cope with oxidative stress induced by environmental factors such as UV radiation, drought, and temperature extremes [1] [26]. The compound's demonstrated antioxidant properties in laboratory studies suggest similar functions within plant tissues [1].
UV Protection: As a flavonoid compound, alpinumisoflavone likely contributes to UV protection in plant tissues [26]. Flavonoids are well-established as UV-protective compounds in plants, absorbing harmful UV radiation and preventing damage to photosynthetic apparatus and DNA [23] [26].
Root Exudation and Microbial Interactions: Flavonoids, including potentially alpinumisoflavone, are known to be exuded from root systems and play crucial roles in plant-microbial interactions [23]. These compounds can attract beneficial symbiotic microorganisms while repelling harmful pathogens [22] [23].
Research has shown that flavonoids enhance mycorrhizal associations, stimulate rhizobial growth, and improve nutrient solubility in the rhizosphere [23]. The positive correlation between root flavonoids and arbuscular mycorrhizal fungi colonization suggests that alpinumisoflavone may contribute to beneficial plant-fungal relationships [22].
Secondary Metabolism Regulation: Alpinumisoflavone represents a product of the phenylpropanoid pathway, which is essential for various plant metabolic processes [1] [27]. The compound's biosynthesis is integrated with primary metabolism and responds to developmental and environmental cues.
Resource Allocation: The production of alpinumisoflavone requires significant metabolic investment, suggesting its importance for plant fitness. The concentration variations observed among different plant parts and developmental stages reflect the strategic allocation of resources for optimal plant protection and survival [21] [22].